Cas no 78833-03-1 (Pentisomide)

Pentisomide structure
Pentisomide structure
Product name:Pentisomide
CAS No:78833-03-1
MF:C19H33N3O
MW:319.48482
CID:568414
PubChem ID:65847

Pentisomide Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridineacetamide, a-[2-[bis(1-methylethyl)amino]ethyl]-a-(2-methylpropyl)-
    • Pentisomide
    • 2-(2-diisopropylamino ethyl) 2-(2-pyridyl) 4-methyl pentanamide
    • 2-[2-(Diisopropylamino)ethyl]-4-methyl]-2-(2-pyridyl)pentanamide
    • a-[2-[Bis(1-methylethyl)amino]ethyl]-a-(2-methylpropyl)-2-pyridineacetamide
    • CM-7857
    • Einecs 278-989-5
    • ME-3202
    • Propisomide
    • CM 7857; ME 3202; Penticainide; Pentisomide
    • 506T8KTW5Q
    • (+/-)-.ALPHA.-(2-(DIISOPROPYLAMINO)ETHYL)-.ALPHA.-ISOBUTYL-2-PYRIDINEACETAMIDE
    • ALPHA-[2-(DIISOPROPYLAMINO)ETHYL]-ALPHA-ISOBUTYLPYRIDINE-2-ACETAMIDE
    • AKOS030530978
    • Pentisomidum
    • CHEMBL141837
    • UNII-506T8KTW5Q
    • PENTISOMIDE [JAN]
    • 2-PYRIDINEACETAMIDE, .ALPHA.-(2-(BIS(1-METHYLETHYL)AMINO)ETHYL)-.ALPHA.-(2-METHYLPROPYL)-
    • PENTISOMIDE [WHO-DD]
    • FT-0673608
    • PENTISOMIDE [MI]
    • Pentisomidum [INN-Latin]
    • DTXSID40869274
    • Pentisomide [INN]
    • Pentisomida
    • Q27260771
    • Penticainide
    • 78833-03-1
    • NS00062379
    • Pentisomida [INN-Spanish]
    • 2-[[2-(Diisopropylamino)Ethyl]-4-Methyl]-2-(2-Pyridyl)Pentanamide
    • ME 3202
    • 2-(2-(diisopropylamino)ethyl)-4-methyl-2-(2-pyridyl)pentamide
    • 2-[2-[di(propan-2-yl)amino]ethyl]-4-methyl-2-pyridin-2-ylpentanamide
    • CM 7857
    • SCHEMBL1649694
    • alpha-(2-(Diisopropylamino)ethyl)-alpha-isobutylpyridine-2-acetamide
    • PENTISOMIDE [MART.]
    • DB-253751
    • Inchi: InChI=1S/C19H33N3O/c1-14(2)13-19(18(20)23,17-9-7-8-11-21-17)10-12-22(15(3)4)16(5)6/h7-9,11,14-16H,10,12-13H2,1-6H3,(H2,20,23)
    • InChI Key: ZZOZYGHXNQPIPS-UHFFFAOYSA-N
    • SMILES: CC(C)CC(CCN(C(C)C)C(C)C)(C1=CC=CC=N1)C(=O)N

Computed Properties

  • Exact Mass: 319.26200
  • Monoisotopic Mass: 319.262363
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 9
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.2
  • XLogP3: 3.2

Experimental Properties

  • Melting Point: 108-1090C
  • PSA: 59.22000
  • LogP: 4.06000

Pentisomide PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P275600-25mg
Pentisomide
78833-03-1
25mg
$ 2067.00 2023-09-06
TRC
P275600-2.5mg
Pentisomide
78833-03-1
2.5mg
$ 269.00 2023-09-06
A2B Chem LLC
AH52451-2.5mg
alpha-[2-(diisopropylamino)ethyl]-alpha-isobutylpyridine-2-acetamide
78833-03-1
2.5mg
$1207.00 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-219569-2.5 mg
Pentisomide,
78833-03-1
2.5 mg
¥3,234.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-219569-2.5mg
Pentisomide,
78833-03-1
2.5mg
¥3234.00 2023-09-05
A2B Chem LLC
AH52451-12.5mg
alpha-[2-(diisopropylamino)ethyl]-alpha-isobutylpyridine-2-acetamide
78833-03-1
12.5mg
$3050.00 2024-04-19

Pentisomide Production Method

Pentisomide Related Literature

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